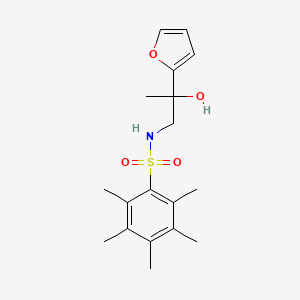

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide

Beschreibung

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a synthetic sulfonamide derivative characterized by a unique structural framework. The molecule consists of two primary moieties:

- Pentamethylbenzenesulfonamide group: A fully methylated benzene ring attached to a sulfonamide group, contributing steric bulk and lipophilicity.

This compound is hypothesized to exhibit pharmacological relevance due to its sulfonamide backbone, a common feature in enzyme inhibitors (e.g., carbonic anhydrase inhibitors) and antimicrobial agents.

Eigenschaften

IUPAC Name |

N-[2-(furan-2-yl)-2-hydroxypropyl]-2,3,4,5,6-pentamethylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4S/c1-11-12(2)14(4)17(15(5)13(11)3)24(21,22)19-10-18(6,20)16-8-7-9-23-16/h7-9,19-20H,10H2,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COAIFMXAIHGDBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)NCC(C)(C2=CC=CO2)O)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

The compound features a furan ring and a sulfonamide moiety, which are known for their biological significance. The presence of the hydroxypropyl group enhances its solubility and bioavailability. The structural formula can be represented as follows:

The biological activity of N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide is primarily attributed to its interaction with various biological macromolecules. Key mechanisms include:

- Enzyme Inhibition : The sulfonamide group can mimic natural substrates, inhibiting enzymes involved in metabolic pathways.

- Antioxidant Activity : The furan ring contributes to the compound's ability to scavenge free radicals.

- Cellular Interaction : Enhanced solubility allows for better interaction with cellular membranes and targets.

Biological Activities

Research has indicated several potential biological activities associated with this compound:

- Antimicrobial Activity : Studies have shown that sulfonamide derivatives exhibit antibacterial properties against a range of pathogens.

- Anti-inflammatory Effects : The compound may inhibit inflammatory pathways, reducing cytokine production.

- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines.

Case Studies

Recent research has highlighted the biological effects of N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide in various contexts:

| Study | Objective | Findings |

|---|---|---|

| Study 1 | Evaluate antimicrobial efficacy | Showed significant inhibition of bacterial growth against E. coli and Staphylococcus aureus . |

| Study 2 | Assess anti-inflammatory properties | Reduced levels of pro-inflammatory cytokines in vitro . |

| Study 3 | Investigate anticancer effects | Induced apoptosis in breast cancer cell lines via caspase activation . |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional attributes of N-(2-(furan-2-yl)-2-hydroxypropyl)-2,3,4,5,6-pentamethylbenzenesulfonamide are compared below with three analogous sulfonamide derivatives (Table 1).

Table 1: Comparative Analysis of Structural and Functional Features

Key Findings :

Structural Diversity: The target compound differs from the indole-containing analog () by replacing the indole moiety with a furan-hydroxypropyl group.

Functional Group Impact :

- The pentamethylbenzenesulfonamide group in the target compound introduces greater steric hindrance than the methanesulfonamide group in ’s compound, which could hinder binding to flat active sites (e.g., ATP pockets in kinases) .

- The hydroxypropyl chain may confer pH-dependent solubility, unlike the chloroacetyl group in ’s compound, which is prone to nucleophilic substitution reactions .

Pharmacological Implications: The indole-containing analog () is explicitly noted for neuroscience research, likely due to indole’s structural similarity to serotonin. The target compound’s furan group lacks this bioisosteric advantage but may offer alternative binding modes . The nitro-containing compound () is associated with ranitidine synthesis, suggesting the target compound could serve as a precursor in antiulcer drug development if functionalized similarly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.